Product packaging for 3-Aminofuran-2(5H)-one(Cat. No.:CAS No. 33693-56-0)

3-Aminofuran-2(5H)-one

Cat. No.: B3051438
CAS No.: 33693-56-0
M. Wt: 99.09 g/mol
InChI Key: JVHUSEAVQWFNIX-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Medicinal Chemistry

The furan-2(5H)-one ring system, a key feature of 3-Aminofuran-2(5H)-one, is a prevalent structural motif in numerous natural products and pharmaceuticals. rhhz.net This has spurred considerable interest in developing efficient synthetic methods for this class of compounds. rhhz.net The presence of both an amine and a lactone functional group within the same molecule gives this compound a distinct reactivity profile, making it a valuable precursor for a diverse range of more complex molecules. Its derivatives have been investigated for a variety of potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. mdpi.com

In organic synthesis, the this compound scaffold is utilized as an intermediate for constructing a variety of heterocyclic systems. For instance, it is a key component in the synthesis of various substituted furans, which are important in pharmaceuticals and agrochemicals. rhhz.net The development of one-pot multicomponent reactions has provided facile and efficient routes to synthesize 3,4,5-substituted furan-2(5H)-one derivatives. rhhz.net

Role as Core Scaffolds in Natural Products and Bioactive Compounds

The this compound structure is a fundamental component of many naturally occurring and synthetically derived bioactive molecules. rhhz.netnih.gov The butenolide, or furan-2(5H)-one, core is found in natural products isolated from diverse sources such as algae, plants, and marine organisms. nih.gov These compounds have demonstrated a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. mdpi.comnih.gov

The versatility of the this compound scaffold allows for the introduction of various substituents, leading to a broad spectrum of bioactive compounds. For example, derivatives incorporating a 1,2,3-triazole moiety have been synthesized, combining the bioactive properties of both the furanone and triazole rings. researchgate.netresearchgate.net Furthermore, the synthesis of pyrazolo furan-2(5H)-one derivatives has been explored for their potential as inhibitors of viruses like SARS-CoV-2. nih.gov

Synthetic Approaches and Bioactive Derivatives

The synthesis of this compound and its derivatives has been a significant focus of research, leading to various innovative methodologies.

Synthetic Method Description Key Features Reference(s)
Rearrangement of IsoxazolidinesTreatment of furoisoxazolidines with a base like sodium hydride (NaH) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) leads to functionalized 3-amino-2(5H)-furanones. researchgate.netresearchgate.netCan be stereoselective, allowing for the synthesis of enantiomerically pure compounds. researchgate.net researchgate.netresearchgate.net
Multicomponent ReactionsOne-pot reactions involving an aldehyde, an amine, and a dialkyl acetylenedicarboxylate (B1228247) can efficiently produce substituted furan-2(5H)-ones. rhhz.netFacile, high-yield synthesis of diverse derivatives. rhhz.net rhhz.net
Mitsunobu ReactionReaction of an alpha-cyanoketone with ethyl glyoxylate (B1226380) under Mitsunobu conditions, followed by cyclization, yields 3-aminofuran-2-carboxylate esters. nih.govEfficient for preparing 5-alkyl-, 5-aryl-, and 4,5-fused bicyclic furans. nih.gov nih.gov
Intramolecular CycloadditionsIntramolecular cycloadditions of α-allyloxycarbonylnitrones can be used to stereoselectively synthesize 3-amino-2(5H)-furanones. researchgate.netProvides access to functionalized furanones through rearrangement of the initial cycloadducts. researchgate.net researchgate.net

The biological activities of various derivatives highlight the potential of the this compound scaffold in medicinal chemistry.

Derivative Class Reported Biological Activity Example Reference(s)
General 3-Aminofuran-2(5H)-onesPotential antimicrobial, anti-inflammatory, and anticancer properties. (E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile smolecule.com
2(5H)-Furanone SulfonesAntimicrobial and biofilm-preventing agents. mdpi.comChiral 2(5H)-furanone sulfones possessing a terpene moiety. mdpi.com
Pyrazolo furan-2(5H)-one derivativesPotential antiviral activity (e.g., against SARS-CoV-2). nih.govDerivatives from the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and aromatic amines. nih.gov
N-phenyl carboxamide derivativeHepatitis C virus (HCV) inhibitor. researchgate.netA derivative with a this compound skeleton showed an EC50 of 19 µM in a replicon assay. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO2 B3051438 3-Aminofuran-2(5H)-one CAS No. 33693-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c5-3-1-2-7-4(3)6/h1H,2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHUSEAVQWFNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C(=O)O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594178
Record name 3-Aminofuran-2(5H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33693-56-0
Record name 3-Aminofuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,5-dihydrofuran-2-one
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Chemical Reactivity and Derivatization Strategies for the 3 Aminofuran 2 5h One Scaffold

Reactions Involving the Amino Functionality

The exocyclic amino group at the C-3 position is a primary site for chemical modification, behaving as a typical nucleophile but with its reactivity modulated by the electronic influence of the adjacent lactone carbonyl and the ring oxygen.

The nucleophilic character of the amino group in 3-aminofuran-2(5H)-one allows for straightforward acylation and alkylation reactions to furnish the corresponding amides and secondary amines. These transformations are fundamental for introducing a variety of substituents and for building molecular complexity.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides readily converts the primary amino group into a secondary amide. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acyl-3-aminofuran-2(5H)-ones are stable compounds. researchgate.net Research has demonstrated the synthesis of secondary amides from various amines and carboxylic acids using coupling agents, a protocol applicable to heterocyclic amines. organic-chemistry.orguantwerpen.be For instance, N-acylation of furfurylamines, followed by base-induced ring opening, highlights the reactivity of amino groups associated with furan (B31954) rings. sigmaaldrich.cn

Alkylation: The amino group can also undergo N-alkylation to form secondary amines. This can be achieved using alkyl halides or through reductive amination with aldehydes and ketones. While direct alkylation of 4-aminofuran-2(5H)-ones is noted to be challenging, methods for synthesizing N-substituted derivatives have been developed. rsc.orgrsc.orggoogle.com The synthesis of enantiomerically pure (5R)-3-alkylamino-5-methyl-2(5H)-furanones has been successfully accomplished, demonstrating that alkyl groups can be introduced onto the amino functionality. researchgate.net

Reaction Type Reagent Class Product Class General Conditions Reference(s)
AcylationAcyl Chlorides, AnhydridesN-Acyl-3-aminofuran-2(5H)-ones (Amides)Base (e.g., pyridine, triethylamine) researchgate.net
AlkylationAlkyl Halides3-(Alkylamino)furan-2(5H)-ones (Secondary Amines)Base, appropriate solvent researchgate.net
Reductive AminationAldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN)3-(Alkylamino)furan-2(5H)-ones (Secondary Amines)Acidic or neutral pH rsc.org

Condensation of the amino group with carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines, commonly known as Schiff bases. These reactions are typically reversible and are often promoted by acid catalysis and the removal of water.

The formation of Schiff base derivatives introduces a C=N double bond, which can serve as a handle for further synthetic transformations or be a key structural element in the target molecule. Multi-component reactions, such as the Doebner protocol involving pyruvic acid, aldehydes, and aniline (B41778) derivatives, can produce furan-2(5H)-one structures, underscoring the role of amine condensation in the synthesis of this heterocyclic core. nih.gov For example, the reaction of 5-(3,4-Dichlorophenyl)-3-(p-toluyl)-2(3H)-furanone with p-dimethylaminobenzaldehyde in the presence of an amine catalyst resulted in a condensation product, demonstrating the reactivity of related furanone systems. nih.gov The synthesis of functionalized imines can also be promoted by methods such as ultrasound irradiation. organic-chemistry.org

Reactant 1 Reactant 2 (Carbonyl) Product Type Typical Conditions Reference(s)
This compoundAldehyde (R-CHO)Schiff Base / ImineAcid catalyst, Dean-Stark trap organic-chemistry.org
This compoundKetone (R-CO-R')Schiff Base / ImineAcid catalyst, Dean-Stark trap organic-chemistry.org
Aromatic AminePyruvic Acid, AldehydeFuran-2(5H)-one derivativeAcetic acid, reflux nih.gov

Acylation and Alkylation for Amide and Secondary Amine Formation

Transformations of the Furanone Ring System

Beyond modifications of the amino group, the furanone ring itself is susceptible to a variety of transformations that can dramatically alter the heterocyclic core, leading to the formation of fused and spirocyclic systems.

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems through ring transformation reactions. Transannulation, a process where one heterocyclic ring is converted into another by reaction with a suitable reagent, is a particularly powerful strategy.

Furo[3,2-b]pyridines: Base-promoted transannulation of N-aryl 4-aminofuran-2(5H)-ones (a regioisomer of the title compound) with 2,3-epoxypropan-1-ones has been shown to produce functionalized furo[3,2-b]pyridines in good yields under microwave heating. nih.govresearchgate.netfigshare.com This provides a regioselective route to this important fused system. nih.govfigshare.com Furo[2,3-b]pyridines, another isomeric system, have been synthesized from various furan precursors, including 2-aminofurans, through condensation with 1,3-dicarbonyl synthons, highlighting the general utility of aminofurans in constructing these fused scaffolds. clockss.orgresearchgate.netias.ac.in

Pyrrolo[3,2-b]pyrroles: The same transannulation methodology can be applied to N-aryl 4-aminopyrrol-2(5H)-ones to generate fused pyrrole (B145914) systems. Depending on the electronic nature of the substituents on the N-aryl group, the reaction can be directed to form either pyrrolo[3,2-b]pyridines or pyrrolo[3,2-b]pyrroles. nih.govfigshare.com The latter are formed via a C-C bond cleavage pathway when the aryl group contains electron-donating or neutral substituents. nih.govfigshare.com Pyrrolo[3,2-b]pyrroles are of significant interest due to their unique photophysical properties. rsc.orgrsc.orgnih.gov

Starting Scaffold Reagent Fused Heterocycle Product Key Conditions Reference(s)
N-Aryl 4-aminofuran-2(5H)-one2,3-Epoxypropan-1-oneFuro[3,2-b]pyridineBase, Microwave heating nih.govresearchgate.netfigshare.com
N-Aryl 4-aminopyrrol-2(5H)-one2,3-Epoxypropan-1-onePyrrolo[3,2-b]pyridineElectron-withdrawing group on N-aryl nih.govfigshare.com
N-Aryl 4-aminopyrrol-2(5H)-one2,3-Epoxypropan-1-onePyrrolo[3,2-b]pyrroleElectron-donating/neutral group on N-aryl nih.govfigshare.com

Spirocycles are three-dimensional structures containing two rings connected by a single common atom. The furanone scaffold can participate in reactions to form such complex architectures. The synthesis of spirocyclic furanones has been achieved through various routes, including cascade reactions involving nucleophilic acyl substitution and subsequent ring closure. acs.org

While specific examples starting directly from this compound are less common in the literature, related furanone derivatives have been successfully used to generate spiro compounds. For instance, a serendipitous synthesis of bis-heterocyclic spiro 3(2H)-furanones has been reported. acs.org Other strategies involve the reaction of 4-halo-1,3-dicarbonyl compounds with diazabicyclic olefins, which proceeds via a π-allylpalladium intermediate to furnish furanone-appended cyclopentenes, which can be extended to form spirocyclic systems. researchgate.net These examples establish the furanone ring's capacity to act as a building block for spirocyclic frameworks. nih.govacs.orgresearchgate.netbenthamscience.com

Ring Expansion and Transannulation Reactions to Fused Heterocycles (e.g., Furo[3,2-b]pyridines, Pyrrolo[3,2-b]pyrroles)

Role as a Synthetic Synthon for Diverse Organic Functional Groups

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The this compound scaffold is a versatile synthon for a variety of organic functional groups and more complex molecular architectures.

Its utility stems from the multiple reactive sites that can be addressed with high chemo- and regioselectivity. As detailed above, the amino group serves as a nucleophilic handle for introducing amide, secondary amine, and imine functionalities. organic-chemistry.orgresearchgate.net The furanone ring itself can be viewed as a latent 1,4-dicarbonyl compound, a functionality that can be unmasked under certain reaction conditions. sci-hub.st

Perhaps most significantly, the entire this compound unit acts as a synthon for larger, fused heterocyclic systems like furo[3,2-b]pyridines and pyrrolo[3,2-b]pyrroles through elegant transannulation reactions. nih.govfigshare.com This allows for the rapid construction of complex polycyclic frameworks from relatively simple starting materials. The ability to undergo these diverse transformations makes this compound a valuable and powerful tool in the arsenal (B13267) of the synthetic organic chemist for creating structurally diverse molecules.

Spectroscopic and Advanced Analytical Characterization of 3 Aminofuran 2 5h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of aminofuranones, offering precise insights into the proton and carbon environments within the molecule. researchgate.net

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. In derivatives of 3-Aminofuran-2(5H)-one, the chemical shifts are influenced by the electronic effects of the lactone ring, the amino group, and any substituents. For instance, in a related derivative, 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one, the amino proton gives a signal in the 3.5–4.5 ppm range. Protons on the furanone ring itself typically resonate between 4.2 and 4.5 ppm. Specific assignments require detailed analysis of individual spectra, often aided by two-dimensional NMR techniques.

Table 1: Representative ¹H NMR Data for Aminofuran-2(5H)-one Derivatives

Proton Assignment Representative Chemical Shift (δ) ppm Multiplicity Source
Amino Proton (N-H) 3.5 – 4.5 Broad Singlet
Furanone Ring Protons 4.2 – 4.5 Multiplet

Note: Data is based on derivatives and may vary for the parent compound.

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. savemyexams.com Each unique carbon atom in the structure produces a distinct signal. savemyexams.comsavemyexams.com In the this compound scaffold, the carbonyl carbon (C=O) of the lactone ring is particularly characteristic, appearing in the downfield region of the spectrum, typically around 170–175 ppm. The carbons of the double bond within the ring and the carbon attached to the amino group also show distinctive chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in structural assignment. libretexts.orglibretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Aminofuran-2(5H)-one Derivatives

Carbon Assignment Typical Chemical Shift (δ) ppm Source
Carbonyl Carbon (C=O) 167.0 - 175.0 nih.gov
Olefinic Carbon (C=C) 158.1 nih.gov
Olefinic Carbon (C=C) 92.8 nih.gov

Note: Data is based on derivatives and may vary for the parent compound.

Proton NMR (¹H NMR) for Proton Environment Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. rsc.org This technique, often using electrospray ionization (ESI), allows for the determination of the molecular formula with a high degree of confidence. acs.org For example, HRMS analysis of various furan (B31954) derivatives has been used to validate their calculated molecular weights to four decimal places, confirming their elemental formulas. acs.org The fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a crystal structure for the parent this compound is not widely reported, studies on related aminofuran derivatives have been conducted. researchgate.net For example, analysis of protected dipeptide derivatives containing 4-aminofuran-2-carboxylic acid reveals a stretched, linear conformation. vulcanchem.com In other furan derivatives, the furan ring system is shown to be planar. These studies establish key structural parameters, such as the typical C-O bond length of approximately 1.362 Å and C-O-C bond angle of about 106.56 degrees within the furan ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, key characteristic absorptions would include:

A strong absorption band for the lactone carbonyl group (C=O), typically found in the range of 1690-1760 cm⁻¹. udel.edu For a similar furanone derivative, this stretch appears around 1750 cm⁻¹.

N-H stretching vibrations from the primary amine, which usually appear as a doublet between 3200 and 3600 cm⁻¹. udel.edu

N-H bending vibrations, which are observed near 1600 cm⁻¹.

C-O stretching vibrations from the furanone ring ether linkage, typically seen between 1080 and 1300 cm⁻¹. udel.edu

Table 3: Characteristic IR Absorption Frequencies for Aminofuran-2(5H)-one Scaffolds

Functional Group Characteristic Frequency (cm⁻¹) Source
Lactone Carbonyl (C=O) Stretch ~1750
N-H Bend ~1600
N-H Stretch 3200 - 3600 udel.edu

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are indispensable for the purification and analysis of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a chemical reaction, allowing for the rapid visualization of the consumption of starting materials and the formation of products. nih.gov

Column Chromatography: This preparative technique is widely employed for the purification of synthesized aminofurans. nih.gov Silica gel is a common stationary phase, and a solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes, is used as the mobile phase to separate the desired compound from impurities and byproducts. acs.orgrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical method for assessing the purity of the final compound with high precision. nih.gov Using a suitable column (e.g., C18) and a defined mobile phase, HPLC can separate the target compound from even minor impurities, providing a quantitative measure of its purity.

Theoretical and Computational Investigations of 3 Aminofuran 2 5h One Systems

Density Functional Theory (DFT) Studies on Molecular Structures and Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, electronic properties, and reaction mechanisms. For the 3-Aminofuran-2(5H)-one scaffold, DFT studies are crucial for understanding its structural stability and reactivity.

Researchers often employ hybrid functionals like B3LYP or M06-2X with a suitable basis set, such as 6-311++G(d,p), to perform geometry optimization and frequency calculations. bohrium.comnih.govresearchgate.net These calculations yield the most stable three-dimensional conformation of the molecule. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles that define the puckering of the furanone ring and the orientation of the amino group are determined.

Furthermore, DFT is used to explore potential reaction pathways involving the this compound core. nih.govcore.ac.uk This can include studying its synthesis, degradation, or its interaction with other molecules. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing insights into the kinetics and thermodynamics of the reaction. For instance, a study on furanone derivatives investigated the mechanism of [3+2] cycloaddition reactions, identifying the transition states and explaining the observed regioselectivity. bohrium.comrsc.org

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a standard component of DFT studies. nih.gov The energies of HOMO and LUMO and their energy gap (ΔE) are important descriptors of molecular reactivity. A smaller energy gap generally implies higher reactivity. The distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized around the amino group and the double bond, while the LUMO would likely be centered on the carbonyl group of the lactone ring.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. nih.gov These maps visualize the electron density distribution and are used to predict how a molecule will interact with other charged species. For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) near the amino group hydrogens, indicating sites for electrophilic and nucleophilic interactions, respectively.

Quantum Chemical Calculations for Energetic and Thermodynamic Parameters

Quantum chemical calculations, particularly using DFT, provide essential data on the energetic and thermodynamic properties of this compound. These parameters are fundamental to understanding the compound's stability, reactivity, and behavior in different environments.

The total electronic energy, zero-point vibrational energy (ZPVE), and thermal energies are calculated to determine the compound's stability. Thermodynamic parameters such as enthalpy (H), Gibbs free energy (G), and entropy (S) are also computed. These values are critical for predicting the spontaneity of reactions involving the molecule. For example, the Gibbs free energy of formation can indicate whether the synthesis of this compound is a favorable process.

A hypothetical table of calculated thermodynamic parameters for this compound is presented below, based on typical values for similar small organic molecules.

Table 1: Hypothetical Thermodynamic Parameters for this compound

ParameterValueUnit
Total Energy-418.987Hartrees
Enthalpy (H)-418.895Hartrees
Gibbs Free Energy (G)-418.935Hartrees
Entropy (S)85.45cal/mol·K
Dipole Moment3.25Debye

Note: These values are hypothetical and for illustrative purposes only.

These calculations can be extended to study various isomers and tautomers of this compound. For instance, the relative stability of the amino tautomer versus the imino tautomer can be determined by comparing their calculated Gibbs free energies. Such studies have been performed on similar heterocyclic systems to understand their tautomeric preferences.

Molecular Docking Simulations for Ligand-Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bsu.edu.egpakistanbmj.commdpi.combohrium.com It is extensively used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, and a scoring function is used to estimate the binding affinity for each pose.

The results of a docking simulation provide a detailed picture of the binding mechanism at the atomic level. Key intermolecular interactions that stabilize the ligand-protein complex are identified. These typically include:

Hydrogen Bonds: The amino group of this compound can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are crucial for specificity and affinity. pakistanbmj.com

Hydrophobic Interactions: The furanone ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Van der Waals Forces: These are general attractive or repulsive forces between molecules.

For example, in a hypothetical docking study of this compound with a kinase enzyme, the amino group might form a key hydrogen bond with a backbone carbonyl in the hinge region of the kinase, a common binding motif for kinase inhibitors.

The scoring function in a docking program provides a numerical value, often expressed as a binding energy (e.g., in kcal/mol), that estimates the binding affinity. bsu.edu.egmdpi.combohrium.com Lower binding energy values generally indicate a more stable complex and higher affinity. By comparing the docking scores of different derivatives of this compound, researchers can prioritize which compounds to synthesize and test.

The predicted binding orientation, or pose, is also a critical piece of information. It shows the precise three-dimensional arrangement of the ligand in the binding site, which can be used to rationalize structure-activity relationships (SAR) and to design new derivatives with improved interactions.

Table 2: Hypothetical Docking Results for this compound Derivatives against a Target Protein

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound-6.5ASP 145, LEU 83, PHE 81
3-Amino-5-methylfuran-2(5H)-one-6.9ASP 145, LEU 83, VAL 67
3-Amino-5-phenylfuran-2(5H)-one-8.2ASP 145, TYR 146, PHE 81

Note: These values are hypothetical and for illustrative purposes only.

Analysis of Binding Mechanisms and Intermolecular Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netcust.edu.twscielo.brmdpi.comsrce.hr For a series of this compound derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized compounds, thereby guiding compound optimization.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). A diverse range of descriptors is usually calculated to capture the different aspects of the molecular structure that might influence activity.

Next, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that relates a selection of the descriptors to the observed biological activity. researchgate.net The resulting QSAR model is then rigorously validated to ensure its predictive power.

A typical QSAR equation might look like this: log(1/IC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where log(1/IC50) is the biological activity, and c0, c1, c2 are coefficients determined by the regression analysis. Such a model can reveal which molecular properties are important for activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing hydrophobicity is beneficial for the activity of the this compound derivatives.

Pharmacophore Model Construction for Biological Activity Prediction

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. scielo.bringentaconnect.comresearchgate.netnih.govacs.org Pharmacophore models are widely used in virtual screening to identify novel chemical scaffolds that might have the desired biological activity.

A pharmacophore model for inhibitors based on the this compound scaffold could be constructed based on the structures of known active compounds. The model would typically consist of features such as:

A hydrogen bond donor (from the amino group).

A hydrogen bond acceptor (from the carbonyl oxygen).

A hydrophobic feature (from the furanone ring).

Exclusion volumes to represent the shape of the binding site.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for compounds that match the pharmacophore features. researchgate.net The identified "hits" are then potential candidates for further investigation, such as through molecular docking and biological testing. This approach allows for the efficient exploration of chemical space to discover new derivatives with potentially improved properties.

Frontier Molecular Orbital (FMO) Analysis

A comprehensive review of available scientific literature and computational chemistry databases indicates a notable absence of specific, in-depth research focused solely on the Frontier Molecular Orbital (FMO) analysis of the parent compound, this compound.

While computational methods, particularly Density Functional Theory (DFT), are frequently employed to study the electronic properties of molecules, detailed investigations into the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this specific furanone are not readily found in the public domain.

General principles of FMO theory, established by Kenichi Fukui, posit that the interactions between the HOMO and LUMO of reacting species are crucial in determining the feasibility and outcome of a chemical reaction. researchgate.net The energy and spatial distribution of these orbitals dictate the molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. wikipedia.org

Numerous studies have applied FMO analysis to various derivatives of furan-2(5H)-one and other aminofuran compounds. For instance, computational quantum mechanical modeling using DFT has been utilized to study the electronic structure of pyrazolo furan-2(5H)-one derivatives, including the calculation of HOMO and LUMO energies. nih.gov Similarly, quantum chemical studies have been performed on other aminofuran derivatives to determine their molecular geometry and FMO energy gaps. dntb.gov.ua Research on compounds like 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one has also involved computational analysis of its electronic structure and reactivity. These studies on related structures underscore the utility of FMO analysis in understanding the chemical behavior of this class of compounds.

Furthermore, DFT calculations have been instrumental in elucidating the reaction mechanisms for the formation of 3-aminofuran-2(5H)-ones from isoxazolidine (B1194047) precursors. researchgate.netresearchgate.net Such studies, while not providing a detailed FMO analysis of the final product, demonstrate the power of computational chemistry in this area.

Despite the application of these theoretical methods to analogous structures, specific data on the HOMO energy, LUMO energy, and the HOMO-LUMO gap for this compound remains elusive in the reviewed literature. Consequently, the creation of a detailed data table and an in-depth discussion of its specific frontier molecular orbitals is not possible at this time. Further dedicated computational research would be required to generate these specific findings.

Biological Activities and Structure Activity Relationship Sar Studies of 3 Aminofuran 2 5h One Derivatives in Vitro and Preclinical Focus

Antimicrobial Properties

Derivatives of 3-aminofuran-2(5H)-one have demonstrated notable antimicrobial properties, with studies highlighting their efficacy against both bacterial and fungal pathogens.

Antibacterial Activities against Pathogenic Strains

Research has shown that derivatives of the furan-2(5H)-one core are effective against various pathogenic bacteria. A notable area of investigation has been their activity against Gram-positive bacteria. For instance, a series of 3-aryl-4-arylaminofuran-2(5H)-one derivatives were synthesized and evaluated for their inhibitory activity against tyrosyl-tRNA synthetase, a crucial enzyme for bacterial survival. nih.gov One of the most potent compounds identified was 3-(3-bromophenyl)-4-(3,5-dichlorophenylamino)furan-2(5H)-one, which exhibited a half-maximal inhibitory concentration (IC50) of 0.09 µM against the enzyme and a minimum inhibitory concentration (MIC) of 0.06 µg/mL against Staphylococcus aureus. nih.gov This highlights the potential of these derivatives as antibacterial agents.

The structure-activity relationship (SAR) studies revealed that the introduction of chlorine atoms at both meta positions of the aniline (B41778) moiety significantly enhanced the enzyme inhibitory activity. nih.gov Furthermore, novel 4-amino-5-hydroxy-2(5H)-furanones have demonstrated a broad spectrum of antibiotic activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa in the micromolar range. researchgate.net Some of these derivatives displayed MIC and minimum bactericidal concentration (MBC) values of 4/8 µg/mL against Staphylococcus aureus, with selectivity towards resistant strains. researchgate.net

Table 1: Antibacterial Activity of this compound Derivatives

Compound Target Organism Activity (MIC) Source
3-(3-bromophenyl)-4-(3,5-dichlorophenylamino)furan-2(5H)-one Staphylococcus aureus ATCC 25923 0.06 µg/mL nih.gov
4-Amino-5-hydroxy-2(5H)-furanone derivatives (2b and 2c) Staphylococcus aureus 4/8 µg/mL researchgate.net

Antifungal Activities

In addition to their antibacterial effects, this compound derivatives have also been investigated for their antifungal properties. The 2(5H)-furanone scaffold is present in many natural and synthetic compounds that have been reported to inhibit the formation of biofilms by various fungi. nih.gov

Studies on Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazole-3-thiol, which can be considered related structures, have shown that chloride-substituted derivatives possess promising activity against Candida albicans in the micromolar range. mdpi.com In contrast, derivatives with amino, furan (B31954), and methoxy (B1213986) substitutions did not show significant antifungal activity. mdpi.com This suggests that specific substitutions on the core structure are critical for antifungal efficacy.

Antiviral Properties, including against SARS-CoV-2

The emergence of new viral threats has spurred research into novel antiviral agents, and furanone derivatives have shown promise in this area. A recent study reported the synthesis of 3,5-disubstituted furan-2(5H)-one derivatives and their evaluation against SARS-CoV-2. nih.gov

The results of a plaque reduction assay indicated that several of these compounds exhibited strong inhibitory activity against the virus. nih.gov Specifically, a derivative with a 2-chloroaniline (B154045) substituent (4c) and another with an aniline substituent (4e) showed the highest percentage of inhibition, at 78% and 77%, respectively. nih.gov The activity decreased when the aromatic amine was substituted with other groups like 2-aminophenol, 4-chloroaniline, 4-bromoaniline, or p-anisidine. nih.gov This provides a clear SAR insight, where the nature and position of the substituent on the aromatic amine play a crucial role in the antiviral activity against SARS-CoV-2.

Table 2: Anti-SARS-CoV-2 Activity of Furan-2(5H)-one Derivatives

Compound Aromatic Amine Substituent Inhibition (%) Source
4c 2-chloroaniline 78 nih.gov
4e aniline 77 nih.gov
4d 2-aminophenol 68 nih.gov
4h 4-chloroaniline 66 nih.gov
4i 4-bromoaniline 63 nih.gov
4j p-anisidine 63 nih.gov

Anticancer Potential against Various Cell Lines

The furan-2(5H)-one core is a key structural element in a number of natural products with anticancer properties. mdpi.com Research into synthetic derivatives has further established their potential as anticancer agents. Derivatives of 3-aminofuran-2-carbaldehyde (B1600970) have been explored for their cytotoxic activity against several human tumor cell lines.

While specific data on this compound derivatives is still emerging, the broader class of furanones has shown significant promise. For instance, certain furanone derivatives have been found to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to their ability to interact with cellular pathways involved in cell proliferation and apoptosis.

Anti-inflammatory and Anti-arthritic Activities

Chronic inflammatory diseases such as rheumatoid arthritis represent a significant therapeutic challenge. researchgate.net Furanone derivatives have been investigated for their potential to mitigate inflammation. Some furan-based compounds are known for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net

Structurally related coumarin (B35378) derivatives have also been studied for their anti-inflammatory effects. It has been found that introducing an electron-rich hydrophobic group at the 3-position of the coumarin nucleus can enhance anti-inflammatory activity. nih.gov For example, a series of 3-(4-aminophenyl) coumarin derivatives were synthesized and evaluated for their ability to inhibit the proliferation of fibroblast-like synoviocytes, which play a key role in rheumatoid arthritis. nih.gov One compound, 5e, was found to have the strongest inhibitory activity and also suppressed the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. nih.gov The underlying mechanism was suggested to involve the inhibition of the NF-κB and MAPKs signaling pathways. nih.gov

Insecticidal and Pesticidal Applications

The 2(5H)-furanone ring is a structural feature found in a number of insecticides. researchgate.net Derivatives of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) have been synthesized and shown to possess insecticidal properties. researchgate.net

A series of novel 5-alkoxyfuran-2(5H)-one derivatives exhibited moderate insecticidal activities against Aphis craccivora and Nilaparvata lugens. researchgate.net Notably, compounds 4h and 4w in this series showed a 100% mortality rate against Aphis craccivora at a concentration of 100 mg/L. researchgate.net Compound 4h also demonstrated significant mortality rates against both Aphis craccivora and Nilaparvata lugens even at a lower concentration of 4 mg/L. researchgate.net Furthermore, a patent application has described the use of 4-[(6-chloropyridin-3-yl)methylamino]furan-2(5H)-one for controlling arthropod pests, particularly insects. google.com Computational studies on 4-(N,N-diarylmethylamines) furan-2(5H)-one derivatives have also been conducted to design new compounds with improved insecticidal activity against Aphis craccivora. researchgate.net

Mechanistic Insights into Biological Action and Macromolecular Target Interactions

Derivatives of this compound exert their biological effects by interacting with a variety of macromolecular targets. The core structure, featuring a furan ring and an amino group, facilitates these interactions through hydrogen bonding and π-π stacking with aromatic residues within proteins. This ability to bind to biological macromolecules is central to their diverse activities, which range from enzyme inhibition to the disruption of cellular processes.

Enzyme and Protein Inhibition:

A significant mechanism of action for these derivatives is the inhibition of key enzymes and proteins. For instance, certain 4-(N,N-diarylmethylamines) furan-2(5H)-one derivatives have been identified as potential inhibitors of the nicotinic acetylcholine (B1216132) receptor. d-nb.info Computational docking studies on these compounds against the acetylcholine binding protein (AChBP) from Aphis craccivora (PDB code: 2zju) revealed strong binding affinities, with interactions including hydrogen bonds and hydrophobic interactions with amino acid residues at the target site. researchgate.net

In the realm of anticancer research, derivatives have been shown to target critical cell cycle regulators. Triazoloquinazolinone-derived analogues act as inhibitors of the Polo-like kinase 1 (Plk1) polo-box domain (PBD), a key mediator of protein-protein interactions in mitosis. nih.gov Similarly, other furan derivatives have been designed as inhibitors of IκB kinase β (IKKβ), a crucial enzyme in the NF-κB signaling pathway, which is implicated in inflammation and cancer. scispace.com

Furthermore, some 2-amino-3-aroylbenzo[b]furan derivatives have demonstrated potent inhibition of tubulin polymerization. researchgate.net Molecular docking studies suggest these compounds fit well into the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics, inducing G2/M phase cell cycle arrest, and ultimately leading to apoptosis. researchgate.net The mechanism of apoptosis induction by some furan-2(5H)-one derivatives has been linked to the downregulation of survivin and the activation of caspase-3. mdpi.com

Quorum Sensing Inhibition:

A notable biological activity of this compound derivatives is the inhibition of quorum sensing (QS) in bacteria. Rather than exerting direct bactericidal effects, these compounds interfere with bacterial communication pathways. This is exemplified by their ability to inhibit violacein (B1683560) production in Chromobacterium violaceum, a common model for QS research. This mode of action is significant as it may help to combat bacterial resistance by disrupting population-wide behaviors.

Antiviral Mechanisms:

The furan-2(5H)-one scaffold is also a component of molecules with antiviral properties. Some derivatives have been shown to inhibit the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. researchgate.net Additionally, pyrazolo furan-2(5H)-one derivatives have been evaluated for their inhibitory effects against SARS-CoV-2, with molecular docking studies targeting the main protease (Mpro) and the Nsp9 RNA binding protein. nih.gov

Development of Comprehensive Structure-Activity Relationships

The biological activity of this compound derivatives is highly dependent on their chemical structure. Extensive structure-activity relationship (SAR) studies have provided valuable insights into how different substituents on the furanone core influence their interactions with biological targets.

Substituents on the Furanone Ring:

Modifications at various positions on the furanone ring significantly impact activity. For derivatives acting as quorum sensing inhibitors, research has shown that ortho-substituted aryl groups with electron-withdrawing characteristics are particularly effective. In a series of thiazolopyrimidine derivatives with anticancer activity, the presence of a furan-2-yl moiety at the 5-position was identified as an important feature, acting as an electron donor. ddtjournal.com

For anticancer derivatives targeting tubulin, the substitution pattern on the benzo[b]furan ring plays a crucial role. Methoxy substitution at the C-6 position resulted in the greatest antiproliferative activity, whereas substitution at the C-4 position was least effective. researchgate.net In another study, the introduction of bulky hydrophobic groups at the C-5 position of the furan-2(5H)-one core was found to increase antiproliferative potency. mdpi.com

Substituents on the Amino Group:

The nature of the substituent on the amino group is a key determinant of biological activity. In a series of Plk1 PBD inhibitors, small N-alkyl groups like n-propyl and cyclopropylmethyl enhanced affinity compared to larger groups such as N-2-phenylethyl. nih.gov For some anticancer derivatives, the amino group serves as a linker to other moieties, and modifications at this position can be made while preserving affinity. nih.gov

Influence of Aromatic and Heterocyclic Moieties:

The type of aromatic or heterocyclic ring attached to the core structure profoundly influences the biological profile. In a study of insecticidal 4-(N,N-diarylmethylamines) furan-2(5H)-one derivatives, the nature of the aryl groups was critical for activity. researchgate.net For a series of antiplasmodial 3-aminofurazan derivatives, only those with a benzamide (B126) moiety showed promising activity, and the substitution pattern on this phenyl ring affected both activity and cytotoxicity. nih.gov Similarly, for antileishmanial triazole-butenolide conjugates, halogenated and dimethyl substituents on the phenyl ring attached to the triazole moiety favored activity. nih.gov

The following tables summarize key compounds and their associated biological data from various studies.

Table 1: Selected this compound Derivatives and Their Biological Activities

Compound Name/Series Biological Activity Macromolecular Target Key SAR Findings
4-(N,N-diarylmethylamines) furan-2(5H)-one derivatives Insecticidal Acetylcholine binding protein (AChBP) The nature of the diarylmethylamine substituent is crucial for binding affinity.
Triazoloquinazolinone-derived analogues Anticancer Polo-like kinase 1 (Plk1) polo-box domain Small N-alkyl groups enhance affinity compared to larger substituents.
2-Amino-3-aroylbenzo[b]furan derivatives Anticancer Tubulin Methoxy substitution at the C-6 position of the benzo[b]furan ring provides the highest activity.
This compound derivatives Quorum Sensing Inhibition Not specified Ortho-substituted aryl groups with electron-withdrawing features enhance inhibitory effects.
N-phenyl carboxamide with a this compound skeleton Anti-HCV HCV NS5B polymerase The specific carboxamide structure is important for inhibitory activity.
Pyrazolo furan-2(5H)-one derivatives Antiviral (SARS-CoV-2) Main protease (Mpro), Nsp9 RNA binding protein The substitution pattern on the furanone and pyrazole (B372694) rings influences binding to viral proteins.
Thiazolopyrimidine derivatives Anticancer Not specified A furan-2-yl moiety at the 5-position and para-substitution on a distal aryl ring enhance activity.
3-Aminofurazan derivatives Antiplasmodial Not specified Benzamide moieties and their substitution pattern on the phenyl ring are critical for activity.

Applications of 3 Aminofuran 2 5h One in Advanced Organic Synthesis and Materials Science

Intermediate in the Synthesis of Complex Heterocyclic Systems

The 3-aminofuran-2(5H)-one core serves as a versatile platform for the construction of a variety of intricate heterocyclic systems. Its inherent reactivity allows for further chemical modifications, leading to the formation of fused ring systems and other complex molecular architectures.

One notable application is in the base-promoted transannulation reactions of N-aryl 4-aminofuran-2(5H)-ones (isomeric to the title compound) with 2,3-epoxypropan-1-ones. This methodology, often accelerated by microwave heating, provides an efficient route to functionalized furo[3,2-b]pyridines. ebi.ac.uk Furthermore, by reacting N-aryl 4-aminopyrrol-2(5H)-ones bearing electron-withdrawing groups, the synthesis can be directed towards pyrrolo[3,2-b]pyridines. ebi.ac.uk In a different reaction pathway, when these precursors contain electron-neutral or electron-donating groups, they can undergo C-C bond cleavage to form pyrrolo[3,2-b]pyrroles. ebi.ac.uk

The synthesis of 3-aminofuran derivatives can also be achieved through multicomponent reactions. For instance, a facile synthesis of highly functionalized 3-aminofuran derivatives has been described using thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate (B1228247) (DMAD). acs.org Another approach involves the rearrangement of isoxazolidines. Specifically, the treatment of 3-alkoxycarbonyl-4-carbamoylisoxazolidines with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can lead to the formation of 3-aminofuran-2(5H)-ones, alongside 1H-pyrrole-2,5-diones. researchgate.net

The reactivity of the this compound scaffold is further highlighted by its use in the synthesis of various substituted furan-2(5H)-one derivatives through one-pot, three-component reactions involving aldehydes, aromatic amines, and acetylenic esters. researchgate.net These reactions are often catalyzed by various agents to achieve high yields and selectivity. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Aminofuranone Scaffolds

Starting Material/ScaffoldReagentsResulting HeterocycleReference
N-aryl 4-aminofuran-2(5H)-ones2,3-epoxypropan-1-onesFuro[3,2-b]pyridines ebi.ac.uk
N-aryl 4-aminopyrrol-2(5H)-ones (with electron-withdrawing groups)2,3-epoxypropan-1-onesPyrrolo[3,2-b]pyridines ebi.ac.uk
N-aryl 4-aminopyrrol-2(5H)-ones (with electron-donating groups)2,3-epoxypropan-1-onesPyrrolo[3,2-b]pyrroles ebi.ac.uk
Thiazolium saltsAldehydes, DMAD3-Aminofuran derivatives acs.org
3-Alkoxycarbonyl-4-carbamoylisoxazolidinesTBAF3-Aminofuran-2(5H)-ones researchgate.net
Aldehydes, Aromatic aminesAcetylenic esters3,4,5-substituted furan-2(5H)-ones researchgate.net

Building Blocks for Pharmaceutical and Agrochemical Active Ingredients

The furanone core, and specifically the 4-aminofuran-2(5H)-one isomer, is recognized as an attractive moiety in the fields of pharmaceutical and agrochemical research. nih.gov This interest stems from the potential of these scaffolds to serve as precursors for biologically active molecules.

Research has shown that derivatives of 2(5H)-furanones exhibit a range of biological activities. For instance, new bis-2(5H)-furanone derivatives containing a benzidine (B372746) core have been synthesized and evaluated for their antitumor activities. researchgate.net One of these compounds demonstrated significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 μM, while showing low toxicity towards normal human cells. researchgate.net The proposed mechanism of action involves the induction of cell cycle arrest at the S-phase in the cancer cells. researchgate.net

The versatility of the furanone scaffold allows for the introduction of various substituents, which can modulate the biological activity. This makes it a valuable building block for the development of new therapeutic and crop protection agents.

Linker Molecules for Hybrid Bioconjugate Design

The development of effective linker technologies is crucial for the design of hybrid bioconjugates, such as antibody-drug conjugates (ADCs). These linkers connect the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug) and must ensure stability in circulation and controlled release at the target site. nih.gov

While direct evidence for the use of this compound as a linker is limited, research into related furanone derivatives highlights the potential of this scaffold in bioconjugation. A study focused on the synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones investigated their potential as linkers. rsc.org The preliminary biological activity assays indicated that the introduction of amino acids did not impart significant toxicity, suggesting that these furanone derivatives could be suitable for linking to other bioactive molecules. rsc.org

The reactivity of the furanone ring with amines provides a chemical handle for conjugation. google.com This chemistry allows for the attachment of payloads or targeting molecules, making the furanone scaffold a promising candidate for the design of novel, potentially cleavable linker systems for applications in targeted drug delivery.

Potential in Novel Material Development Based on Electronic and Optical Properties

The unique electronic and optical properties of furan-containing compounds make them attractive candidates for the development of novel materials for electronic and photonic applications. The delocalized π-system of the furan (B31954) ring, which can be further modulated by substituents, can give rise to interesting photophysical behaviors.

A notable example is the synthesis and investigation of 2,5-bis(5-aminofuran-2-yl) thiophene (B33073) 1,1-dioxide, a derivative of the aminofuran scaffold, as an organic perovskite solar cell material. While the specific performance details require further investigation, the study points to the potential of aminofuran-containing architectures in the field of organic electronics.

The electronic properties of furan derivatives, such as the ability of the oxygen atom to donate electrons to the aromatic system, make them more reactive in certain chemical transformations compared to other heterocyclic systems. This reactivity can be harnessed to create extended conjugated systems with tailored electronic and optical characteristics suitable for applications in materials science.

Future Research Directions and Unexplored Areas for 3 Aminofuran 2 5h One

The scaffold of 3-aminofuran-2(5H)-one represents a significant area of interest in synthetic and medicinal chemistry. As analogues of diketo acids (DKAs), these compounds hold potential for various applications, particularly in drug discovery. researchgate.net Future research is poised to build upon existing knowledge to develop novel derivatives, more efficient synthetic methodologies, and a deeper understanding of their chemical and biological properties.

Q & A

Q. What are the established synthetic routes for 3-Aminofuran-2(5H)-one, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization of precursor amines or modifications of furanone scaffolds. For example, [3+2] cycloaddition strategies using carbenoids and enamines (as seen in analogous furanone derivatives) can yield functionalized furans, with reaction temperature and solvent polarity critically affecting regioselectivity and yield . Optimization of catalytic systems (e.g., acid/base conditions) is essential to minimize side reactions, such as ring-opening or over-oxidation. Analytical techniques like ¹H/¹³C NMR and HRMS are indispensable for verifying structural integrity .

Q. How can the structural characteristics of this compound be confirmed using spectroscopic methods?

Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, as demonstrated in structurally related furanones (e.g., 3-(4-Bromophenyl)-4-(4-hydroxy-anilino)furan-2(5H)-one, where bond lengths and angles were resolved with an R factor of 0.041 ). NMR spectroscopy is critical for analyzing electronic environments: the amine proton typically resonates downfield (δ 5–6 ppm), while the lactone carbonyl appears near δ 170–175 ppm in ¹³C spectra. IR spectroscopy further confirms lactone C=O stretches (~1750 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety data sheets indicate that inhalation or dermal exposure requires immediate decontamination (e.g., flushing with water) and medical consultation . Proper ventilation and PPE (gloves, lab coats) are mandatory. Storage should avoid moisture and light to prevent decomposition. Toxicity data for similar compounds (e.g., 5-Methylfuran-2(3H)-one) suggest potential respiratory irritation (H315, H319 hazards) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Discrepancies in antimicrobial efficacy (e.g., against Staphylococcus aureus) may arise from variations in substituent positioning or stereochemistry. For instance, 4-Amino-2(5H)-furanones exhibit antibiotic activity dependent on halogen substitution patterns . Systematic SAR studies using isosteric replacements (e.g., replacing bromine with methyl groups) and computational docking (e.g., binding affinity to bacterial enzymes) can clarify mechanisms . Bioactivity assays must standardize microbial strains and inoculum sizes to ensure reproducibility.

Q. What strategies optimize the enantiomeric purity of this compound derivatives for asymmetric synthesis?

Chiral auxiliaries or catalysts (e.g., menthyloxy groups) have been employed in related furanones to achieve >90% enantiomeric excess (ee) in asymmetric Michael additions . Kinetic resolution via lipase-mediated acetylation or chromatography using chiral stationary phases (e.g., cellulose-based) can further enhance purity. Monitoring ee requires chiral HPLC or polarimetry .

Q. How do solvent and temperature affect the stability of this compound under catalytic hydrogenation conditions?

Hydrogenation of furanone rings to dihydrofurans is highly solvent-dependent: polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., MeOH) may accelerate ring-opening. Elevated temperatures (>80°C) risk decarboxylation, as observed in 5-Hydroxyfuran-2(5H)-one derivatives . In situ FTIR or GC-MS can track reaction progress and identify degradation byproducts.

Q. What mechanistic insights explain the role of this compound in multi-target antibacterial hybrids?

Hybrid molecules (e.g., 3-Arylfuran-2(5H)-one-fluoroquinolone conjugates) inhibit bacterial DNA gyrase and disrupt membrane integrity . The amine group enhances solubility and hydrogen bonding to target enzymes, while the furanone ring contributes to π-π stacking with aromatic residues. Synergistic effects are validated via checkerboard assays and time-kill studies .

Methodological Guidance

Q. What analytical workflows are recommended for characterizing degradation products of this compound?

LC-MS/MS with high-resolution mass detection (e.g., Q-TOF) identifies degradation pathways (e.g., hydrolysis to carboxylic acids). Accelerated stability studies (40°C/75% RH) under ICH guidelines predict shelf-life . NMR-based metabolomics can map degradation in biological matrices .

Q. How should researchers design kinetic studies to elucidate the reaction pathways of this compound in nucleophilic substitutions?

Pseudo-first-order conditions with excess nucleophile (e.g., amines) simplify rate law determination. Stopped-flow UV-Vis spectroscopy monitors intermediate formation (e.g., enolate species). Eyring plots (ln(k) vs. 1/T) reveal activation parameters (ΔH‡, ΔS‡) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.